(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

cephalosporin stability Δ2 isomer degradation acid-catalyzed hydrolysis

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 161742-21-8) is a synthetic bicyclic β-lactam belonging to the cephem class of cephalosporin derivatives. Its molecular formula C₈H₁₂N₂O₂S (MW 200.26) distinguishes it from the more common 7-aminodeacetoxycephalosporanic acid (7-ADCA, C₈H₁₀N₂O₃S, MW 214.24) by the absence of the 8-oxo group and the presence of an additional two hydrogen atoms, formally making it a deoxo-Δ²-cephem (Δ²-double bond isomer with reduced C-8 position).

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
CAS No. 161742-21-8
Cat. No. B061649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS161742-21-8
Synonyms5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-amino-3-methyl-,(6R-trans)-(9CI)
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=C(N2CC(C2SC1)N)C(=O)O
InChIInChI=1S/C8H12N2O2S/c1-4-3-13-7-5(9)2-10(7)6(4)8(11)12/h5,7H,2-3,9H2,1H3,(H,11,12)/t5-,7-/m1/s1
InChIKeyNPKQMXWZPUPPDN-IYSWYEEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 161742-21-8): Structural Identity and Class Placement for Procurement Decisions


(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 161742-21-8) is a synthetic bicyclic β-lactam belonging to the cephem class of cephalosporin derivatives . Its molecular formula C₈H₁₂N₂O₂S (MW 200.26) distinguishes it from the more common 7-aminodeacetoxycephalosporanic acid (7-ADCA, C₈H₁₀N₂O₃S, MW 214.24) by the absence of the 8-oxo group and the presence of an additional two hydrogen atoms, formally making it a deoxo-Δ²-cephem (Δ²-double bond isomer with reduced C-8 position) . The compound retains the (6R,7R) stereochemistry essential for β-lactam antibiotic core recognition, yet its distinct oxidation state and double-bond regiochemistry confer differentiated physicochemical properties and stability profiles that are critical for specific research and industrial applications [1].

Δ² Δ² isomer impurity marker for cephalosporin intermediate profiling workflows
Chiral (6R,7R) stereochemical reference for β-lactam core structural studies
pH pH-dependent stability probe for acid-catalyzed degradation pathway research

Why 7-ADCA and Other 3-Methyl Cephalosporin Intermediates Cannot Substitute for (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in Critical Workflows


Generic substitution among cephalosporin nuclei is materially precluded by the Δ² versus Δ³ double-bond regiochemistry and the presence or absence of the C-8 carbonyl. The target compound exists as a Δ² (2-cephem) isomer lacking the 8-oxo group, whereas commercially dominant intermediates such as 7-ADCA (CAS 22252-43-3) are Δ³ (3-cephem) 8-oxo derivatives [1]. Published comparative stability studies demonstrate that the Δ² cephem acid exhibits equivalent stability to the Δ³ analog at neutral pH but significantly lower stability under acidic conditions (1 M HCl), a divergence that directly impacts synthetic route design, storage protocols, and analytical method development [2]. Furthermore, the Δ² isomer is a recognized impurity in industrial cephalosporin manufacturing, and processes are specifically engineered to minimize its formation; consequently, the purified Δ² compound serves as an indispensable reference standard for impurity profiling and quality control that cannot be replaced by the Δ³ isomer [3].

Property
This Compound (Δ²)
7-ADCA (Δ³)
Regiochemistry
Δ² double bond (2-cephem)
Δ³ double bond (3-cephem)
C-8 oxidation state
Deoxo (no 8-oxo group)
8-oxo group present
Acid stability profile
Reported lower stability in 1 M HCl
Higher acid stability reported

Δ² regiochemistry and reduced C-8 oxidation state may shift stability behavior and chromatographic retention. 7-ADCA may not directly substitute for impurity profiling workflows requiring the Δ² isomer marker.

Quantitative Differentiation Evidence for (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Versus Closest Analogs


Δ² vs. Δ³ Cephem Acid Stability Under Acidic Conditions: Direct Comparative Degradation Data

In a direct head-to-head comparative study by Negi et al. (1995), the Δ² cephem free acid (compound 5c, structurally analogous to CAS 161742-21-8) was compared with the Δ³ cephem acid (compound 4c, analogous to 7-ADCA) at pH 7 and in 1 M HCl [1]. At neutral pH, the Δ² acid 5c exhibited stability equivalent to that of the Δ³ acid 4c. However, under strongly acidic conditions (1 M HCl), the Δ² acid 5c was demonstrably less stable than the Δ³ acid 4c, with degradation proceeding via initial C-4 ester hydrolysis (when esterified) followed by conversion to more polar degradation products [1]. This pH-dependent stability differential is directly relevant to the target compound's behavior as a free carboxylic acid.

Acid stability comparison
Head-to-head
Δ² acid stable at pH 7 (equivalent to Δ³); reported lower stability in 1 M HCl vs Δ³ acid
Reported pH-dependent stability context
May inform acid-sensitive synthetic route design
cephalosporin stability Δ2 isomer degradation acid-catalyzed hydrolysis process impurity control

Molecular Weight and Density Reduction Relative to 7-ADCA: Physicochemical Property Differentiation

The absence of the 8-oxo group in CAS 161742-21-8 (C₈H₁₂N₂O₂S) compared with 7-ADCA (C₈H₁₀N₂O₃S, CAS 22252-43-3) results in a molecular weight reduction of 13.98 g/mol (200.26 vs. 214.24) [1]. The predicted density is 1.462 g/cm³ for the target compound versus 1.59 ± 0.1 g/cm³ for 7-ADCA, and the predicted boiling point is 420.7°C at 760 mmHg versus 517.6 ± 50.0°C, reflecting weaker intermolecular hydrogen-bonding capacity in the absence of the C-8 carbonyl [1]. These differences directly affect chromatographic retention times, solubility parameters, and crystallization behavior.

Physicochemical profile
Data to verify
ΔMW: −13.98 g/mol (−6.5%); ΔDensity: −0.128 g/cm³ (−8.1%); ΔBP: −96.9°C
Supports chromatographic resolution from 7-ADCA
Predicted values; experimental verification recommended
physicochemical properties molecular weight density boiling point chromatographic retention

Δ² Isomer as a Critical Process Impurity Marker in Cephalosporin Intermediate Manufacturing

Industrial processes for preparing cephalosporin intermediates are explicitly designed to produce material 'substantially free of undesired Δ2 isomer' [1]. The Δ² isomer (of which CAS 161742-21-8 is the deoxo variant) is a recognized byproduct formed during esterification of Δ³-cephem-4-carboxylic acid sodium salts, appearing as an inseparable minor component in the product mixture [2]. Consequently, purified Δ² cephem compounds are indispensable as analytical reference standards for impurity profiling, method validation, and batch-release testing in cephalosporin API manufacturing. The deacetoxycephalosporin class (including cephalexin and cephradine) is approximately 25-fold more acid-stable than 3-acetoxymethyl cephalosporins, making the Δ² impurity of particular concern in stability-indicating assays [3].

Impurity marker role
Class-level
Recognized Δ² isomer impurity class in cephalosporin intermediate manufacturing; formed during esterification steps
May support impurity profiling method context
Class-level impurity reference; method-specific validation required
process impurity Δ2 isomer cephalosporin quality control reference standard HPLC impurity profiling

Semiemprical Molecular Orbital Calculations Predict Divergent Reactivity Between 2-Cephem and 3-Cephem Isomers

PM3 semiempirical molecular orbital calculations comparing 2-cephem and 3-cephem reactivity demonstrated that 3-cephems are inherently more reactive than 2-cephems toward nucleophilic attack [1]. For 2-cephems, the stereochemistry at C-4 further modulates reactivity: isomers bearing 4β-carboxy groups are more reactive than those with 4α-carboxy groups as the alkyl substituent size at the 4-position increases [1]. The target compound (CAS 161742-21-8) is a 2-cephem (Δ²) with a 4-carboxylic acid group, positioning it as a less electrophilic scaffold compared to the analogous 3-cephem (7-ADCA). This reduced reactivity has implications for selective functionalization strategies in semi-synthetic cephalosporin development.

Reactivity prediction
Class-level
2-cephem scaffold: lower calculated electrophilicity toward nucleophiles vs 3-cephem (PM3 method)
May support chemoselectivity research context
PM3 semiempirical prediction; experimental validation recommended
computational chemistry cephem reactivity PM3 calculations nucleophilic attack structure-activity relationship

High-Value Application Scenarios for (6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 161742-21-8)


Analytical Reference Standard for Δ² Isomer Impurity Profiling in Cephalosporin API Manufacturing

CAS 161742-21-8 serves as a certified reference standard for the identification and quantification of the Δ²-deoxo isomer impurity in 7-ADCA and downstream cephalosporin active pharmaceutical ingredients (APIs) such as cephalexin, cephradine, and cefadroxil [1]. Pharmaceutical manufacturers are required by ICH Q3A guidelines to identify and control impurities above the reporting threshold; the Δ² isomer is a known process impurity formed during esterification and silylation steps [1][2]. The differentiated chromatographic retention (lower MW, altered polarity vs. 7-ADCA) enables resolution by HPLC with UV detection, supporting method validation for ANDA submissions .

Mechanistic Probe for pH-Dependent Degradation Pathway Elucidation in Cephalosporin Stability Studies

The pH-dependent stability profile of the Δ² cephem acid—stable at pH 7 but markedly less stable in 1 M HCl compared to the Δ³ analog—makes CAS 161742-21-8 a valuable mechanistic probe for studying acid-catalyzed degradation pathways in cephalosporins [2]. Researchers investigating forced degradation conditions for stability-indicating method development can use the compound to distinguish between β-lactam ring hydrolysis and C-4 decarboxylation pathways, as the degradation products differ from those of the 8-oxo-Δ³ series [2].

Scaffold for Chemoselective Semi-Synthetic Derivatization Exploiting Reduced C-8 Electrophilicity

The absence of the C-8 carbonyl group and the Δ² double-bond configuration render the compound less electrophilic than 7-ADCA, as supported by PM3 computational studies [3]. This reduced reactivity can be strategically exploited in synthetic chemistry for selective 7-amino acylation or 4-carboxyl esterification without competing β-lactam ring-opening, enabling the preparation of novel cephalosporin analogs with differentiated antibacterial spectra or β-lactamase stability profiles.

Chiral Building Block for Asymmetric Synthesis of Bicyclic β-Lactam Libraries

The (6R,7R) stereochemistry and the bicyclic β-lactam-dihydrothiazine core make CAS 161742-21-8 a structurally defined chiral building block for solid-phase or solution-phase combinatorial library synthesis . Its reduced 8-position offers a distinct hydrogen-bonding pattern compared to 8-oxo cephems, potentially altering target binding in biochemical assays. The compound is suitable for non-human research applications including biochemical probe development and structure-activity relationship (SAR) studies .

Application
Selection Property
Validation Focus
Δ² isomer impurity profiling research
Chromatographic resolution from Δ³ isomer
HPLC impurity profiling method context
pH-dependent degradation pathway research
Acid-labile Δ² scaffold behavior
Stability-indicating assay context
Chemoselective derivatization studies
Reduced C-8 electrophilicity
β-lactam ring preservation context
Chiral β-lactam scaffold research
(6R,7R) stereochemical identity
SAR and biochemical probe context
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